molecular formula C13H14N4 B1472268 6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine CAS No. 1529685-10-6

6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine

Cat. No.: B1472268
CAS No.: 1529685-10-6
M. Wt: 226.28 g/mol
InChI Key: SFYHZBWZJDDBSK-UHFFFAOYSA-N
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Description

6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C13H14N4 and its molecular weight is 226.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as Janus kinase 2 (JAK2), which is involved in cell signaling pathways . The interaction between this compound and JAK2 is characterized by the binding of the compound to the active site of the enzyme, thereby preventing its activity. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of JAK2 by this compound can lead to alterations in the JAK-STAT signaling pathway, which is crucial for cell growth and differentiation . Furthermore, this compound may affect the expression of specific genes involved in cellular metabolism, thereby impacting overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects by binding to the active sites of enzymes, such as JAK2, leading to enzyme inhibition . Additionally, this compound may interact with other proteins and biomolecules, resulting in changes in gene expression and cellular processes. The binding interactions of this compound with biomolecules are crucial for its biological activity and therapeutic potential.

Properties

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c14-12-5-6-13(16-15-12)17-8-7-10-3-1-2-4-11(10)9-17/h1-6H,7-9H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYHZBWZJDDBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NN=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.